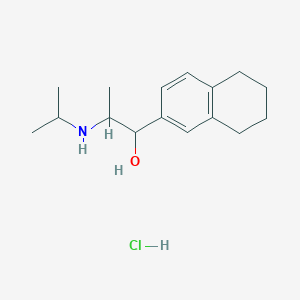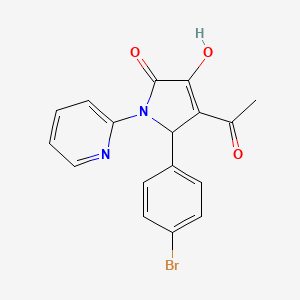
N,N'-1,6-hexanediylbis(2-phenoxybutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,6-hexanediylbis(2-phenoxybutanamide), commonly known as HDBA, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. HDBA is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
HDBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, HDBA has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, HDBA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, HDBA has been used as a ligand for the synthesis of metal complexes with catalytic activity.
Mechanism of Action
The mechanism of action of HDBA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, HDBA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
HDBA has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, HDBA has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation in animal models of inflammatory diseases. These effects are believed to be mediated by the inhibition of specific enzymes or proteins, as mentioned earlier.
Advantages and Limitations for Lab Experiments
One advantage of using HDBA in laboratory experiments is its well-established synthesis method, which allows for the production of pure HDBA in large quantities. Additionally, HDBA has been extensively studied in the literature, and its properties and effects are well-documented. However, one limitation of using HDBA in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on HDBA. One area of interest is the development of novel HDBA-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the investigation of HDBA as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of HDBA and its potential toxicity.
Synthesis Methods
The synthesis of HDBA involves the reaction of 2-phenoxybutyric acid with hexamethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure HDBA. This synthesis method has been well-established in the literature and has been used in various research studies.
properties
IUPAC Name |
2-phenoxy-N-[6-(2-phenoxybutanoylamino)hexyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-3-23(31-21-15-9-7-10-16-21)25(29)27-19-13-5-6-14-20-28-26(30)24(4-2)32-22-17-11-8-12-18-22/h7-12,15-18,23-24H,3-6,13-14,19-20H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJFQVALQHPKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCCCCNC(=O)C(CC)OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4888499.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)


![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)


![1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4888575.png)
![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)